Higher Computed Lipophilicity
The target compound exhibits a computed XLogP3-AA of 2.7, compared to 2.0 for the direct –OCF₃ analog 2,2,3-trifluoro-3-(trifluoromethoxy)propanoic acid (CAS 919005-11-1) [1][2]. This represents a 0.7 log unit increase in predicted lipophilicity attributable solely to the substitution of –OCF₃ with –OC₂F₅.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid (CAS 919005-11-1): XLogP3-AA = 2.0 |
| Quantified Difference | Δ XLogP = +0.7 log units (35% relative increase in predicted logP) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A 0.7 log unit increase in lipophilicity can significantly alter membrane permeability, plasma protein binding, and volume of distribution in drug candidates, making this compound the preferred building block when higher logP is required without introducing additional heteroatoms or aromatic rings.
- [1] PubChem Compound Summary CID 71425842. 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid. XLogP3-AA = 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/71425842 (accessed 2026-05-05). View Source
- [2] PubChem Compound Summary CID 71425843. 2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid. XLogP3-AA = 2.0. https://pubchem.ncbi.nlm.nih.gov/compound/71425843 (accessed 2026-05-05). View Source
